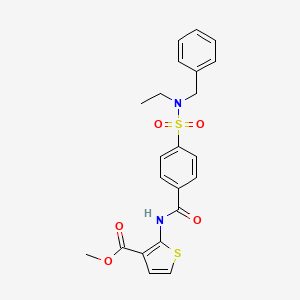

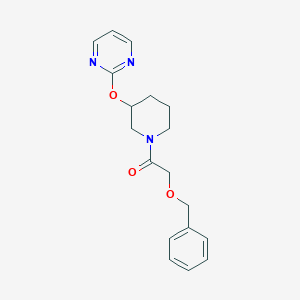

2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Azepan-1-ylacetonitrile compounds are a class of organic compounds containing a nitrile group attached to an azepane ring . They are used in various chemical reactions due to their unique structure and reactivity .

Molecular Structure Analysis

Azepan-1-ylacetonitrile compounds have a linear formula of C8H14N2 . They contain an azepane ring, which is a seven-membered ring with one nitrogen atom, and a nitrile group, which consists of a carbon triple-bonded to a nitrogen .Chemical Reactions Analysis

Azepan-1-ylacetonitrile compounds can participate in various chemical reactions due to the presence of the nitrile group and the azepane ring . The specific reactions they undergo can depend on the reaction conditions and the presence of other functional groups .Physical And Chemical Properties Analysis

Azepan-1-ylacetonitrile compounds have a molecular weight of approximately 138.21 g/mol . They are typically solid at room temperature .Scientific Research Applications

Formation and Structural Analysis

Benzazepine Formation from Indoles : Research by Acheson and Bridson (1971, 1972) demonstrated that 1-methylindole reacts with dimethyl acetylenedicarboxylate in acetonitrile to yield dimethyl 1-methylbenz[b]azepine-3,4-dicarboxylate. This compound further reacts to form 2,3-dihydro-2-(3-indolyl) derivatives, with structures confirmed by X-ray diffraction, illustrating a method for creating complex heterocyclic structures through ring expansion and addition reactions (Acheson & Bridson, 1971); (Acheson, Bridson, & Cameron, 1972).

Aza-Piancatelli Rearrangement : The work of Reddy et al. (2012) explored the In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction, leading to the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives from furan-2-yl(phenyl)methanol derivatives. This highlights a synthetic pathway for creating complex heterocycles with potential relevance to the synthesis or functionalization of compounds like 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)acetonitrile (Reddy et al., 2012).

Chemiluminescence in Synthetic Pathways : The study on the oxidation of auxin derivatives by Durán et al. (1976) revealed that the thiophenyl ester of indole-3-acetic acid and indole-3-acetonitrile produce chemiluminescence, indicating the potential for unique chemical reactivity and the formation of intermediate compounds during oxidative processes (Durán et al., 1976).

Ring Opening of Epoxides and Aziridines : Research by Sabitha et al. (2002) on the ring opening of epoxides and aziridines with sodium azide in aqueous acetonitrile illustrates a method for synthesizing β-azido alcohols and amines. This method's regioselectivity and efficiency highlight the potential utility in the synthesis or modification of complex organic molecules, potentially including the compound of interest (Sabitha et al., 2002).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfanylacetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3OS/c19-9-12-23-17-13-21(16-8-4-3-7-15(16)17)14-18(22)20-10-5-1-2-6-11-20/h3-4,7-8,13H,1-2,5-6,10-12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAWOJYYZDCMECA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(2-fluorobenzyl)-3,9-dimethyl-1-(2-methylallyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2683267.png)

![1-[5-(2,4-dioxo-1H-quinazolin-3-yl)pentanoyl]piperidine-4-carboxamide](/img/structure/B2683270.png)

![N-(4,6-dichlorobenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2683271.png)

![4-Methyl-3-[(4-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B2683275.png)

![5-methyl-11-oxo-N-phenyl-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2683278.png)

![[4-(4-Fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B2683282.png)

![2-(methylsulfonyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole](/img/structure/B2683283.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2683287.png)